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Compound of Interest

Compound Name: 3-Bromobenzotrifluoride

Cat. No.: B045179 Get Quote

Introduction

3-Bromobenzotrifluoride (m-Bromobenzotrifluoride) is a vital chemical intermediate

distinguished by a trifluoromethyl group and a bromine atom on a benzene ring.[1][2] This

unique structure renders it an indispensable precursor in medicinal chemistry for the

development of pharmaceuticals and agrochemicals.[1][3] The trifluoromethyl (-CF3) group, a

cornerstone functional group in modern drug design, is a potent electron-withdrawing group

that can significantly alter a molecule's electronic properties, enhance metabolic stability, and

improve lipophilicity.[1][4][5] The bromine atom serves as a versatile synthetic handle, providing

an excellent site for functionalization, primarily through palladium-catalyzed cross-coupling

reactions.[1][2] These reactions are fundamental in constructing the complex molecular

architectures of active pharmaceutical ingredients (APIs).[2]

Physicochemical Properties of 3-Bromobenzotrifluoride
A summary of the key physicochemical properties of 3-bromobenzotrifluoride is presented

below.
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Property Value Reference

CAS Number 401-78-5 [2]

Molecular Formula C₇H₄BrF₃ [3]

Molecular Weight 225.01 g/mol [3]

Appearance
Colorless to red to green clear

liquid
[3]

Boiling Point 151-155 °C [2][3]

Density 1.61 - 1.63 g/mL [2][3]

Synonyms

1-Bromo-3-

(trifluoromethyl)benzene, 3-

Bromo-α,α,α-trifluorotoluene

[3]

Key Synthetic Applications in Medicinal Chemistry
The reactivity of 3-bromobenzotrifluoride is dominated by the presence of the bromine atom,

making it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions.

These methods are cornerstones of modern synthetic chemistry, allowing for the efficient

formation of carbon-carbon and carbon-nitrogen bonds.[2][6]
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Key cross-coupling reactions of 3-bromobenzotrifluoride.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by

reacting an organohalide with an organoboron compound, such as a boronic acid or ester, in

the presence of a palladium catalyst and a base.[7][8] This reaction is instrumental in

synthesizing biaryl motifs, which are prevalent in many biologically active molecules.[7]

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and widely used method for the formation of

carbon-nitrogen (C-N) bonds.[6][9] It involves the palladium-catalyzed cross-coupling of an aryl

halide with an amine in the presence of a base.[9] This reaction has become indispensable in

pharmaceutical research for synthesizing aryl amines, replacing harsher traditional methods.[6]
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The 3-amino-1H-indazole core, found in numerous kinase inhibitors, can be accessed via this

route.[9]

Application Notes: Enhancing Drug Properties
The incorporation of the 3-(trifluoromethyl)phenyl moiety into drug candidates can significantly

enhance their pharmacological profiles.

Metabolic Stability: The trifluoromethyl group is thermally and chemically stable and resistant

to acids, bases, and various metabolic enzymes.[1] This enhances the metabolic stability of

drug molecules by protecting them from oxidative degradation, potentially increasing their

half-life in the body.[1][4]

Lipophilicity and Binding Affinity: Introducing a -CF3 group can improve a compound's

lipophilicity, which may enhance its ability to cross cellular membranes.[1][2] This can also

lead to stronger binding interactions with biological targets.[2][4]

Case Study: Kinase Inhibitors
Kinase inhibitors are a major class of anticancer drugs.[10] Many approved small molecule

kinase inhibitors feature scaffolds that could be synthesized using 3-bromobenzotrifluoride as

a starting material. The pyrazolo[3,4-d]pyrimidine scaffold, for example, is an isostere of the

adenine ring of ATP and is found in numerous kinase inhibitors currently in clinical trials.[11]

The trifluoromethylphenyl group is a common feature in these molecules, contributing to target

binding and favorable pharmacokinetic properties.

Case Study: Bcl-2 Inhibitors and Apoptosis Regulation
The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis

(programmed cell death).[12][13] Anti-apoptotic Bcl-2 proteins are often overexpressed in

cancer cells, making them an attractive therapeutic target.[13] Small-molecule inhibitors that

mimic the BH3 domain of pro-apoptotic proteins can bind to anti-apoptotic Bcl-2 proteins,

disrupting protein-protein interactions and triggering apoptosis in cancer cells.[12] The

development of compounds containing indole, triazole, and morpholino moieties has shown

efficacy in targeting Bcl-2 proteins.[12] 3-Bromobenzotrifluoride serves as a key starting

material for introducing the trifluoromethylphenyl group, a feature known to improve drug

properties, into these complex scaffolds.
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Bcl-2's role in apoptosis and inhibitor action.
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Experimental Protocols
The following are generalized protocols for key reactions involving 3-bromobenzotrifluoride.

Note: Optimization of reaction conditions, including catalyst, ligand, base, solvent, and

temperature, may be necessary for specific substrates.

General Cross-Coupling Workflow

1. Reaction Setup
(Inert Atmosphere)

2. Add Reagents
(Substrates, Catalyst,

Ligand, Base)

3. Add Degassed
Solvent

4. Heat & Stir
(Monitor by TLC/LC-MS)

5. Aqueous Workup
(Extraction)

6. Purification
(Column Chromatography) Final Product

Click to download full resolution via product page

A typical experimental workflow for cross-coupling.

Protocol 1: Generalized Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed coupling of 3-bromobenzotrifluoride with an

arylboronic acid.[7][14]

Materials:

3-Bromobenzotrifluoride (1.0 equiv)

Arylboronic acid (1.2 equiv)

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

Anhydrous, degassed solvent (e.g., Toluene/H₂O, 1,4-Dioxane/H₂O)

Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

Inert gas supply (Argon or Nitrogen)
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Procedure:

To the oven-dried Schlenk flask, add 3-bromobenzotrifluoride (1.0 equiv), the arylboronic

acid (1.2 equiv), and the base (2.0-3.0 equiv).[14]

Add the palladium catalyst (2-5 mol%) under a counterflow of inert gas.

Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert

atmosphere.[7]

Add the anhydrous, degassed solvent system via syringe.[7]

Place the flask in a preheated oil bath and heat the reaction mixture to 80-100 °C with

vigorous stirring.[14][15]

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24

hours.[7]

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory

funnel.[7]

Wash the organic layer sequentially with water and brine. Dry the organic layer over

anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced

pressure.[14]

Purify the crude product by column chromatography on silica gel to afford the desired biaryl

product.[14]

Protocol 2: Generalized Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed amination of 3-bromobenzotrifluoride with a

primary or secondary amine.[9]

Materials:
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3-Bromobenzotrifluoride (1.0 equiv)

Amine (1.1-1.5 equiv)

Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 2-5 mol%)

Phosphine ligand (e.g., XPhos, SPhos, BINAP, 4-10 mol%)[9][16]

Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.2 equiv)[9][17]

Anhydrous solvent (e.g., Toluene, Dioxane)[9]

Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

Inert gas supply (Argon or Nitrogen)

Procedure:

To the oven-dried Schlenk tube, add 3-bromobenzotrifluoride (1.0 equiv), the palladium

precatalyst (2-5 mol%), and the phosphine ligand (4-10 mol%).[9]

Evacuate the tube and backfill with inert gas. Repeat this cycle three times.[9]

Under the inert atmosphere, add the base (1.4-2.2 equiv) and the anhydrous solvent.[9]

Add the amine (1.1-1.5 equiv) to the reaction mixture via syringe.[9]

Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with

vigorous stirring.[9]

Monitor the reaction progress by TLC or LC-MS.[9]

Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter

through a pad of Celite to remove palladium residues.

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium

sulfate.
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Concentrate the organic layer under reduced pressure, and purify the crude product by

column chromatography on silica gel to yield the desired N-aryl amine.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b045179#3-bromobenzotrifluoride-as-a-
building-block-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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